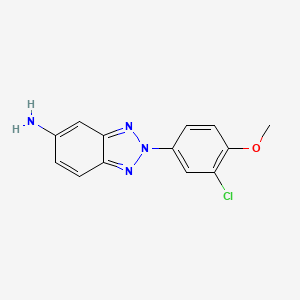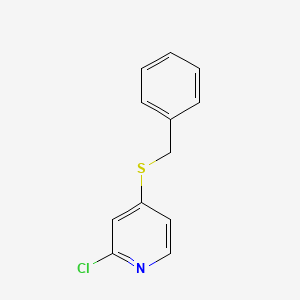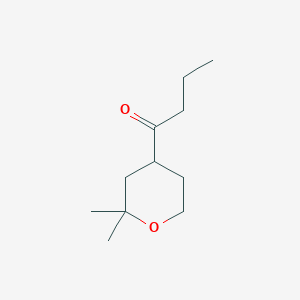![molecular formula C7H11NO B2567475 N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine CAS No. 4576-48-1](/img/structure/B2567475.png)
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bicyclo[221]heptan-2-ylidenehydroxylamine is a chemical compound with the molecular formula C7H11NO It is characterized by a bicyclic structure, which includes a seven-membered ring system
Méthodes De Préparation
The synthesis of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine typically involves the introduction of a bridge ring system into the skeleton of a precursor compound. One common synthetic route involves the reaction of bicyclo[2.2.1]heptane derivatives with hydroxylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Applications De Recherche Scientifique
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Hydroxylamine derivatives: These compounds contain the hydroxylamine functional group but may have different structural frameworks. The uniqueness of this compound lies in its combination of the bicyclic structure and the hydroxylamine group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
4576-48-1 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(NE)-N-(2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+ |
Clé InChI |
RPGSLIJSBHTVPW-BQYQJAHWSA-N |
SMILES isomérique |
C1CC\2CC1C/C2=N\O |
SMILES |
C1CC2CC1CC2=NO |
SMILES canonique |
C1CC2CC1CC2=NO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)



![(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2567403.png)

![methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate](/img/structure/B2567405.png)

![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)

![6-(Ethylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
![1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea](/img/structure/B2567412.png)
![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)
